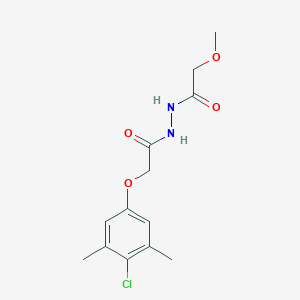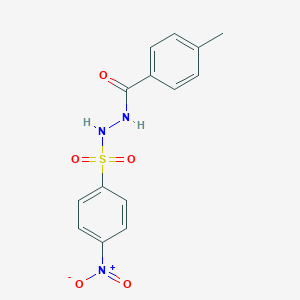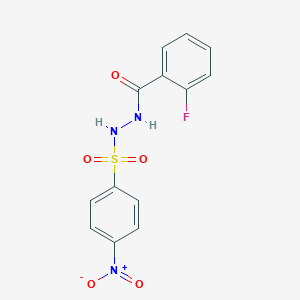
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide is an organic compound with the molecular formula C10H9ClN2O4 It is known for its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-3-nitroaniline with an appropriate acylating agent. One common method is the acylation of 4-chloro-3-nitroaniline with acetoacetic ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process would include steps such as mixing, heating, and cooling, followed by filtration and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl-3-oxobutanamide.
Substitution: N-{4-substituted-3-nitrophenyl}-3-oxobutanamide derivatives.
Hydrolysis: 4-chloro-3-nitrophenylacetic acid and corresponding amine.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide can be compared with similar compounds such as:
N-{4-chloro-3-nitrophenyl}-3-oxopropanamide: Similar structure but with a shorter carbon chain.
N-{4-bromo-3-nitrophenyl}-3-oxobutanamide: Similar structure but with a bromo group instead of a chloro group.
N-{4-chloro-3-nitrophenyl}-3-oxopentanamide: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2O4 |
|---|---|
Molecular Weight |
256.64g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-7-2-3-8(11)9(5-7)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |
InChI Key |
JVTXVSSITAXGJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



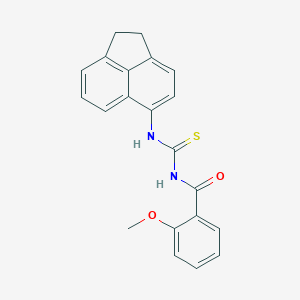
![N-(2-methoxybenzoyl)-N'-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410527.png)
![N-(2-methoxybenzoyl)-N'-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410528.png)
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410530.png)
![N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410532.png)
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410533.png)
![2-methoxy-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B410535.png)
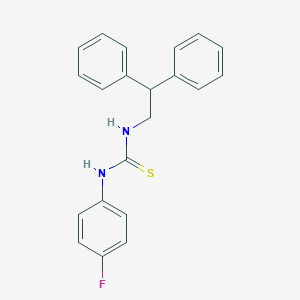
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B410541.png)
